molecular formula C15H12O B091919 2-Phenyl-2,3-dihydro-1H-inden-1-one CAS No. 16619-12-8

2-Phenyl-2,3-dihydro-1H-inden-1-one

Cat. No. B091919
CAS RN: 16619-12-8
M. Wt: 208.25 g/mol
InChI Key: OCLCRYNZYRSURW-UHFFFAOYSA-N
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Description

2-Phenyl-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C15H12O . It is also known by other names such as 2-phenyl-2,3-dihydroinden-1-one, 2-phenyl-1-indanone, and 1H-Inden-1-one, 2,3-dihydro-2-phenyl- .


Synthesis Analysis

The synthesis of 2-Phenyl-2,3-dihydro-1H-inden-1-one derivatives has been reported in the literature. For instance, a study describes the synthesis of 2,3-dihydro-1H-inden-1-one derivatives via Ni-catalyzed intramolecular hydroacylation .


Molecular Structure Analysis

The molecular structure of 2-Phenyl-2,3-dihydro-1H-inden-1-one consists of a phenyl group attached to a 2,3-dihydro-1H-inden-1-one moiety . The exact mass of the molecule is 208.088815002 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Phenyl-2,3-dihydro-1H-inden-1-one are not detailed in the retrieved sources, the compound’s derivatives have been synthesized via Ni-catalyzed intramolecular hydroacylation .


Physical And Chemical Properties Analysis

2-Phenyl-2,3-dihydro-1H-inden-1-one has a molecular weight of 208.25 g/mol. It has a XLogP3-AA value of 3.4, indicating its lipophilicity. The compound has no hydrogen bond donors and one hydrogen bond acceptor. Its topological polar surface area is 17.1 Ų .

Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, which include 2-Phenyl-2,3-dihydro-1H-inden-1-one, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This wide range of biological activities has sparked interest among researchers to synthesize a variety of indole derivatives .

Antioxidant Agents

(E)-1-((2-Phenyl-3H-inden-1-yl)methylene)-4-substitutedthiosemicarbazides, a new class of antioxidant agents, were synthesized . These compounds exhibited better antioxidant activities, with (E)-1-((2-phenyl-3H-inden-1-yl)methylene)-4-p-tolylthiosemicarbazide (109) found to be the most potent compound .

Antimicrobial Activity

Indole derivatives, including 2-Phenyl-2,3-dihydro-1H-inden-1-one, have been synthesized and tested for their antimicrobial activity . The results of these studies could lead to the development of new antimicrobial agents.

Anticancer Activity

The synthesis of 2-[3/4-(2-substituted phenyl-2-oxoethoxy)benzylidene]-6-substituted-2,3-dihydro-1H-inden-1-one derivatives and the investigation of their anticancer activity were studied . These compounds could potentially be used in the treatment of various types of cancer.

Antileishmanial Efficacy

A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo [3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) . This research could lead to the development of new treatments for this disease.

Chemical Structure and Properties

2-Phenyl-2,3-dihydro-1H-inden-1-one is also known as 1-Indanone, α-Hydrindone, α-Indanone, Indan-1-one, Indanone, 1-Indone, Indanone- (1), 2,3-Dihydro-1H-inden-1-one, 2,3-Dihydro-1-indenone, and 2,3-Dihydro-1-indanone . It has a molecular weight of 132.1592 and its chemical structure is available for viewing .

Future Directions

The future directions for research on 2-Phenyl-2,3-dihydro-1H-inden-1-one could involve further exploration of its biological activities and potential therapeutic applications, as suggested by studies on its derivatives .

properties

IUPAC Name

2-phenyl-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O/c16-15-13-9-5-4-8-12(13)10-14(15)11-6-2-1-3-7-11/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLCRYNZYRSURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10312469
Record name 2-Phenyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenyl-2,3-dihydro-1H-inden-1-one

CAS RN

16619-12-8
Record name 16619-12-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenyl-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10312469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Polyphosphoric acid (50 g) was heated in an oil bath at 140-145° C. and 2,3-diphenyl-propanoic acid (2.5 g) was added. Heating was continued for 45 min. Water was added. The mixture was cooled and extracted with ethyl acetate. The organic extracts were washed with 1 M NaOH solution and water. After drying the solvent was evaporated under reduced pressure. The product thus obtained was further purified by trituration in heptane.
[Compound]
Name
Polyphosphoric acid
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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